molecular formula C7H10O B176598 5-Methylhexa-1,4-dien-3-one CAS No. 13058-38-3

5-Methylhexa-1,4-dien-3-one

Cat. No.: B176598
CAS No.: 13058-38-3
M. Wt: 110.15 g/mol
InChI Key: DNSNCSDSZVRBSO-UHFFFAOYSA-N
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Description

5-Methylhexa-1,4-dien-3-one: is an organic compound with the molecular formula C7H10O . It is a conjugated diene with a ketone functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexa-1,4-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with crotonaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methylhexa-1,4-dien-3-one is used as a building block in organic synthesis. Its conjugated diene system makes it a valuable intermediate for the synthesis of more complex molecules.

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methylhexa-1,4-dien-3-one involves its interaction with molecular targets through its conjugated diene and ketone functional groups. These interactions can lead to various chemical transformations, making it a valuable compound in synthetic chemistry. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

    1,4-Hexadien-3-one: Similar structure but lacks the methyl group at the 5-position.

    Penta-1,4-dien-3-one: Another conjugated diene with a ketone group but with a different carbon chain length.

Uniqueness: 5-Methylhexa-1,4-dien-3-one is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes

Properties

IUPAC Name

5-methylhexa-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNCSDSZVRBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482950
Record name 5-Methylhexa-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-38-3
Record name 5-Methylhexa-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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